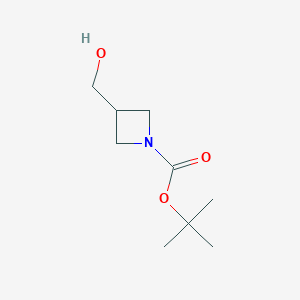

1-Boc-azetidine-3-yl-methanol

描述

The exact mass of the compound Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-4-7(5-10)6-11/h7,11H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXRDRJKAEYHOBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442038 | |

| Record name | tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142253-56-3 | |

| Record name | tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-azetidine-3-yl methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Boc-azetidine-3-yl-methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Boc-azetidine-3-yl-methanol, a key building block in the development of advanced therapeutics. This document collates available data to serve as a foundational resource for researchers engaged in the synthesis and application of this versatile linker molecule.

Core Physicochemical Data

This compound, with the CAS number 142253-56-3, is a heterocyclic compound featuring a Boc-protected azetidine ring with a hydroxymethyl substituent.[1] Its physicochemical characteristics are crucial for its handling, reactivity, and incorporation into larger molecular constructs. The table below summarizes its key properties.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇NO₃ | [1] |

| Molecular Weight | 187.24 g/mol | [1] |

| Appearance | Clear colorless liquid or powder | [2][3] |

| CAS Number | 142253-56-3 | [1] |

| XLogP3-AA (Computed) | 0.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Solubility in DMSO | ≥ 100 mg/mL (534.07 mM) | [4] |

Experimental Protocols

Detailed experimental procedures for the determination of all physicochemical properties of this compound are not extensively documented in publicly available literature. However, based on standard laboratory practices for similar compounds and available information, the following protocols can be applied.

2.1. Determination of Solubility (Qualitative and Quantitative)

A key application of this molecule is in bioconjugation, often requiring its dissolution in various solvent systems.

-

In Vitro Solubility in DMSO:

-

To a pre-weighed vial, add a known mass of this compound.

-

Add DMSO in small increments while vortexing.

-

If necessary, use ultrasonication to aid dissolution.[4]

-

Continue adding DMSO until a clear solution is obtained to determine the solubility.

-

-

Preparation of an Aqueous Formulation for In Vivo Studies: A stock solution in an organic solvent is typically diluted with aqueous buffers.

-

Prepare a stock solution of this compound in DMSO (e.g., 25.0 mg/mL).

-

For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix again.

-

Finally, add 450 µL of saline to reach the final volume of 1 mL.

-

If precipitation occurs, gentle heating and/or sonication can be used to achieve a clear solution.[4]

-

2.2. Spectroscopic Characterization

Standard spectroscopic techniques are essential for confirming the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample (5-10 mg) of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure by analyzing chemical shifts, coupling constants, and integration values.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into a mass spectrometer (e.g., ESI-MS) to determine the molecular weight of the compound and to study its fragmentation pattern for further structural elucidation.

-

-

Infrared (IR) Spectroscopy:

-

Place a drop of the neat liquid or a small amount of the solid on the ATR crystal of an IR spectrometer.

-

Acquire the spectrum to identify characteristic absorption bands for the functional groups present, such as the C=O of the Boc group, the O-H of the alcohol, and the C-N of the azetidine ring.

-

Role in Bioconjugation and Drug Development

This compound is not a pharmacologically active agent itself but rather a critical linker molecule. Its primary utility is in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4]

-

Antibody-Drug Conjugates (ADCs): In ADCs, this molecule can be part of a non-cleavable linker that connects a monoclonal antibody to a cytotoxic payload. The stability of the azetidine ring under physiological conditions is a key attribute in this context.[4]

-

PROTACs: PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can be incorporated into the alkyl chain-based linker that connects the target-binding ligand and the E3 ligase-binding ligand.[4]

The following diagram illustrates the general workflow of utilizing a linker precursor like this compound in the synthesis of a PROTAC.

Caption: Workflow for PROTAC Synthesis.

This workflow highlights the initial functionalization of the linker precursor, followed by sequential coupling reactions with the target- and E3 ligase-binding moieties to yield the final PROTAC molecule. A similar, albeit distinct, synthetic strategy is employed for the generation of ADCs.

References

In-depth Technical Guide: 1-Boc-azetidine-3-yl-methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Boc-azetidine-3-yl-methanol, a crucial building block in modern medicinal chemistry. The document details its chemical structure, IUPAC nomenclature, and key physicochemical properties. Furthermore, it presents a detailed experimental protocol for its synthesis and explores its significant role as a non-cleavable linker in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The guide also includes a conceptual framework for its application in targeted protein degradation, visualized through a representative experimental workflow.

Chemical Structure and Nomenclature

This compound is a heterocyclic compound featuring an azetidine ring protected with a tert-butyloxycarbonyl (Boc) group and substituted with a hydroxymethyl group.

Chemical Structure:

IUPAC Name: tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate[1][2]

Synonyms: 1-(tert-Butoxycarbonyl)-3-azetidinemethanol, (1-Boc-azetidin-3-yl)methanol, tert-butyl 3-(hydroxymethyl)-1-azetidinecarboxylate[1][2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for its handling, formulation, and application in chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇NO₃ | [1][2] |

| Molecular Weight | 187.24 g/mol | [1][2] |

| Melting Point | 55 °C | [1] |

| Boiling Point | 270.3 °C at 760 mmHg | [1] |

| Density | 1.116 g/cm³ | [1] |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO) | [1] |

| CAS Number | 142253-56-3 | [1][2] |

Experimental Protocol: Synthesis of this compound

This section details a common and effective method for the synthesis of this compound, starting from 1-N-Boc-3-azetidinecarboxylic acid.

Reaction Scheme:

Materials and Reagents:

-

1-N-Boc-3-azetidinecarboxylic acid

-

Borane-tetrahydrofuran complex (BH₃·THF) solution

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Reaction Setup: A solution of 1-N-Boc-3-azetidinecarboxylic acid in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled to 0 °C in an ice bath.

-

Reduction: A solution of borane-tetrahydrofuran complex (BH₃·THF) is added dropwise to the cooled solution of the starting material with continuous stirring. The reaction mixture is maintained at 0 °C for approximately one hour.

-

Quenching: After the reaction is complete, the excess borane is quenched by the slow, dropwise addition of deionized water.

-

Extraction: The reaction mixture is then diluted with ethyl acetate (EtOAc) and washed with deionized water. The organic layer is collected.

-

Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield this compound as a clear oil.

Characterization: The final product can be characterized by various spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Drug Development

This compound serves as a critical linker in the synthesis of complex therapeutic molecules, particularly in the fields of oncology and targeted protein degradation.

Role in Antibody-Drug Conjugates (ADCs)

In the design of ADCs, a linker connects a monoclonal antibody to a potent cytotoxic payload. This compound can be incorporated into non-cleavable linkers. These linkers are designed to be stable in the bloodstream and only release the payload after the ADC has been internalized by the target cancer cell and undergone lysosomal degradation. The azetidine ring provides a rigid and stable scaffold, contributing to the overall stability of the ADC.

Role in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two components. This compound is utilized in the synthesis of the linker component of PROTACs. The linker's length, rigidity, and chemical nature are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation. The azetidine moiety within the linker can provide conformational constraint, which can be advantageous for optimizing the geometry of the ternary complex.

Visualization of Experimental Workflow

The following diagram illustrates a generalized experimental workflow for the synthesis of a PROTAC, highlighting the integration of the this compound-derived linker.

Caption: Generalized workflow for PROTAC synthesis.

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

While a specific signaling pathway targeted by a PROTAC utilizing a this compound linker is not detailed in the public literature, the following diagram illustrates the general mechanism of action for a PROTAC targeting an oncogenic protein kinase within a cancer-related signaling pathway.

Caption: PROTAC mechanism of action in a cancer cell.

Conclusion

This compound is a valuable and versatile building block in the synthesis of complex therapeutic agents. Its well-defined structure and reactivity make it an ideal component for the construction of linkers in ADCs and PROTACs. The continued exploration of its applications is expected to contribute significantly to the development of next-generation targeted therapies for a range of diseases, most notably cancer. The information provided in this guide serves as a foundational resource for researchers and scientists working in the field of drug discovery and development.

References

An In-depth Technical Guide to the Solubility and Stability of 1-Boc-azetidine-3-yl-methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-Boc-azetidine-3-yl-methanol (CAS: 142253-56-3), a key building block in pharmaceutical research and development, notably in the synthesis of PROTACs and antibody-drug conjugates (ADCs). This document outlines the physicochemical properties, solubility profile, and stability characteristics of the molecule, offering detailed experimental protocols for in-house analysis.

Core Physicochemical Properties

This compound, also known as tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, possesses a unique structure combining a bulky tert-butyloxycarbonyl (Boc) protecting group with a reactive hydroxyl functional group on a strained azetidine ring. These features dictate its solubility and stability behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₃ | |

| Molecular Weight | 187.24 g/mol | |

| CAS Number | 142253-56-3 | |

| Appearance | White to almost white solid (powder to lump) | |

| Melting Point | 55 °C | |

| Boiling Point | 268-273 °C | |

| InChI Key | HXRDRJKAEYHOBB-UHFFFAOYSA-N |

Solubility Profile

A stock solution, for example, can be prepared by dissolving the compound in DMSO. For aqueous-based assays, a common practice involves further dilution of the DMSO stock solution into a buffered or saline solution, often with the aid of co-solvents and surfactants like PEG300 and Tween-80 to maintain solubility and prevent precipitation.[2]

| Solvent | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Water | Sparingly Soluble (predicted) |

| Methanol | Soluble (predicted) |

| Ethanol | Soluble (predicted) |

| Dichloromethane | Soluble (predicted) |

| Ethyl Acetate | Soluble (predicted) |

Stability and Degradation Pathways

The stability of this compound is primarily dictated by the lability of the Boc protecting group, which is susceptible to cleavage under acidic conditions and at elevated temperatures. The azetidine ring itself is relatively stable but can be prone to ring-opening reactions under harsh conditions. One supplier suggests that the compound is stable under physiological and chemical conditions.[3]

Acid-Catalyzed Degradation

The Boc group is readily cleaved in the presence of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4] The degradation proceeds via protonation of the carbonyl oxygen of the carbamate, followed by the elimination of isobutylene and carbon dioxide to yield the free amine, (azetidin-3-yl)methanol.[5] This acidic lability is a critical consideration in reaction setup, purification, and formulation development.

Thermal Degradation

Thermal deprotection of the Boc group can occur at temperatures around 150 °C and higher, although this is solvent-dependent.[6] The reaction proceeds through a similar fragmentation mechanism, yielding the deprotected amine, isobutylene, and carbon dioxide. This thermal instability should be considered during high-temperature reactions and long-term storage at ambient or elevated temperatures. For optimal stability of stock solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended.[2] The solid compound should be stored at ambient temperature.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, visually inspect the vials to ensure that excess solid remains.

-

Separate the undissolved solid from the saturated solution by centrifugation followed by filtration of the supernatant through a 0.22 µm syringe filter.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

-

Calculate the solubility in mg/mL or mol/L.

Protocol 2: Forced Degradation Study (Stress Testing)

This protocol is designed to identify potential degradation products and pathways under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade water and acetonitrile

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-MS system

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60 °C).

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a specified temperature (e.g., 60 °C).

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60 °C, 80 °C).

-

Photolytic Degradation: Expose the solid compound and the stock solution to light as per ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC-MS method to separate and identify the parent compound and any degradation products.

-

Data Evaluation: Quantify the amount of parent compound remaining and identify the structure of major degradation products using mass spectrometry data.

This guide provides a foundational understanding of the solubility and stability of this compound. Researchers and drug development professionals are encouraged to use these protocols as a starting point for their specific applications and to generate more extensive quantitative data to support their programs.

References

- 1. This compound | 142253-56-3 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 142253-56-3 | FB11553 [biosynth.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Thermal Methods - Wordpress [reagents.acsgcipr.org]

The Strategic Role of 1-Boc-Azetidine-3-yl-methanol in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. The design of these heterobifunctional molecules, which recruit a target protein to an E3 ubiquitin ligase for degradation, is a multifaceted process where the linker component plays a pivotal role. This technical guide delves into the specific role and application of the building block, 1-Boc-azetidine-3-yl-methanol, in the rational design and synthesis of potent and effective PROTACs.

Core Concepts: The Azetidine Moiety in PROTAC Linkers

The linker in a PROTAC molecule is not merely a spacer but a critical determinant of its efficacy, influencing ternary complex formation, physicochemical properties, and overall pharmacological profile. The incorporation of rigid or semi-rigid cyclic moieties, such as the azetidine ring derived from this compound, offers several distinct advantages:

-

Conformational Rigidity and Pre-organization: Unlike flexible alkyl or PEG linkers, the four-membered azetidine ring introduces a degree of rigidity. This can help to pre-organize the PROTAC molecule into a conformation that is favorable for the simultaneous binding of the target protein and the E3 ligase, thus promoting the formation of a stable and productive ternary complex.

-

Improved Physicochemical Properties: The azetidine motif can favorably impact the physicochemical properties of a PROTAC. Its incorporation can lead to:

-

Reduced Lipophilicity: Compared to longer alkyl chains, the compact cyclic nature of azetidine can help to mitigate the often-high lipophilicity of PROTACs, which is a common challenge in their development.

-

Enhanced Solubility: The presence of the nitrogen atom in the azetidine ring can increase the polarity and hydrogen bonding capacity of the linker, potentially improving the aqueous solubility of the PROTAC molecule.

-

Improved Permeability: By providing a more compact and less "floppy" structure, azetidine-containing linkers can contribute to better cell permeability, a crucial factor for oral bioavailability.

-

-

Vectorial Control: The defined geometry of the azetidine ring provides better control over the exit vectors of the linker, allowing for more precise positioning of the warhead and E3 ligase ligand. This spatial control is crucial for optimizing the protein-protein interactions within the ternary complex.

Case Study: Iterative Design of the Potent BRD9/BRD7 Degrader, VZ185

A compelling example of the strategic use of an azetidine moiety in PROTAC design is the development of VZ185, a potent and selective dual degrader of the bromodomain-containing proteins BRD9 and BRD7. The development of VZ185 involved an iterative optimization process where different linker compositions and warhead modifications were explored.

In the optimization of the BRD9-binding warhead, researchers replaced a piperazine moiety with an azetidine group. This modification was part of a systematic approach to fine-tune the structure-activity relationship (SAR) and improve the degradation potency of the resulting PROTACs. While the final, highly potent VZ185 incorporates a more complex linker, the exploration of the azetidine-containing warhead highlights the importance of this scaffold in the rational design process.

Quantitative Data for VZ185

The following table summarizes the key quantitative data for the potent BRD9/BRD7 degrader, VZ185, which emerged from an iterative design process that included the evaluation of azetidine-containing moieties.

| Compound | Target(s) | DC50 (nM) | Dmax (%) | Cell Line |

| VZ185 | BRD9 | 1.8 | >95 | RI-1 |

| BRD7 | 4.5 | >95 | RI-1 |

DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

General Synthesis of a PROTAC Incorporating an Azetidine-Methanol Linker

The synthesis of a PROTAC is a multi-step process that involves the separate synthesis of the warhead, the E3 ligase ligand, and the linker, followed by their sequential coupling. The following is a generalized protocol for incorporating a this compound-derived linker.

Step 1: Functionalization of this compound

The hydroxyl group of this compound is typically activated or converted to a group suitable for coupling, such as a tosylate, mesylate, or halide. Alternatively, it can be oxidized to the corresponding carboxylic acid.

Step 2: Linker Elongation and Functionalization

The functionalized azetidine building block is then reacted with other linker components, such as PEG chains or alkyl chains, to achieve the desired length and chemical properties. The terminus of the linker is functionalized with a reactive group (e.g., a carboxylic acid, amine, or alkyne) for subsequent coupling to the warhead or E3 ligase ligand.

Step 3: Coupling to the Warhead or E3 Ligase Ligand

The assembled linker is then coupled to either the warhead or the E3 ligase ligand using standard coupling chemistries, such as amide bond formation (e.g., using HATU or EDC/HOBt) or click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition).

Step 4: Deprotection and Final Coupling

The Boc protecting group on the azetidine nitrogen is removed under acidic conditions (e.g., with TFA). The resulting free amine is then coupled to the remaining component (either the E3 ligase ligand or the warhead) to yield the final PROTAC molecule. Purification is typically performed using column chromatography or preparative HPLC.

Western Blotting for PROTAC-Mediated Protein Degradation

This is a standard biochemical assay to quantify the amount of a target protein in cells after treatment with a PROTAC.

1. Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with a concentration range of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).

2. Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the soluble proteins.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

4. SDS-PAGE and Western Blotting:

-

Denature the protein lysates by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Ternary Complex Formation Assays

Several biophysical techniques can be used to confirm and characterize the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

-

Surface Plasmon Resonance (SPR): This technique measures the binding kinetics and affinity of the interactions in real-time. One protein (e.g., the E3 ligase) is immobilized on a sensor chip, and the other protein (the target) and the PROTAC are flowed over the surface.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the binary and ternary complex formation.

-

Fluorescence Polarization (FP): This method can be used in a competitive binding format to measure the affinity of the PROTAC for its target proteins and to assess the stability of the ternary complex.

-

NanoBRET™/HiBiT LCI Assays: These are cell-based assays that use bioluminescence resonance energy transfer (BRET) or a luciferase complementation indicator (LCI) to monitor protein-protein interactions in live cells, providing a direct readout of ternary complex formation in a physiological context.

Visualizing PROTAC Design and Workflow

Caption: A streamlined workflow for the design, synthesis, and evaluation of PROTACs.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

The strategic incorporation of this compound and its derivatives into PROTAC linkers represents a valuable approach for optimizing the pharmacological properties of these novel therapeutic agents. The conformational constraint and favorable physicochemical characteristics imparted by the azetidine ring can lead to the development of more potent, soluble, and permeable degraders. The case study of VZ185, while not a direct application of this specific building block in its final iteration, underscores the importance of exploring such rigid scaffolds in the iterative process of PROTAC design. As the field of targeted protein degradation continues to evolve, the rational design of linkers using versatile building blocks like this compound will be paramount in unlocking the full therapeutic potential of PROTACs.

An In-Depth Technical Guide to Leveraging 1-Boc-azetidine-3-yl-methanol for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively eliminate target proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing ternary complex formation, physicochemical properties, and overall degradation activity. This technical guide focuses on the application of 1-Boc-azetidine-3-yl-methanol as a versatile building block for the synthesis of PROTAC linkers. We provide a comprehensive overview of its role in constructing potent degraders, detailed experimental protocols for their synthesis and evaluation, and a discussion of the relevant signaling pathways.

Introduction to Targeted Protein Degradation and PROTACs

PROTACs are bifunctional molecules composed of three key components: a "warhead" that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][2] This event-driven pharmacology offers several advantages over traditional occupancy-based inhibitors, including the potential for catalytic activity and the ability to target the entire protein, not just an active site.[2]

The linker is not merely a spacer but plays a crucial role in determining the biological activity and drug-like properties of a PROTAC.[] Its length, rigidity, and chemical composition can significantly impact the stability of the ternary complex and the overall efficacy of the degrader.[]

The Role of this compound in PROTAC Linker Design

This compound is a valuable building block for PROTAC linker synthesis.[4][5] The azetidine ring introduces a degree of rigidity and a three-dimensional character to the linker, which can be advantageous for optimizing the geometry of the ternary complex. Furthermore, the incorporation of such saturated heterocycles can improve physicochemical properties like solubility and cell permeability, which are often challenging for the typically large and lipophilic PROTAC molecules.[6] The Boc-protected amine and the primary alcohol provide orthogonal handles for synthetic elaboration, allowing for the controlled and directional assembly of the PROTAC molecule.

Synthesis of PROTACs Incorporating an Azetidine-Based Linker

The synthesis of a PROTAC is a multi-step process that involves the separate synthesis of the warhead, the E3 ligase ligand, and the linker, followed by their conjugation. Below is a representative synthetic scheme for a BRD4-targeting PROTAC that incorporates a linker derived from this compound.

Synthesis of the Azetidine-Containing Linker

A common strategy for incorporating this compound into a linker involves its conversion to a more reactive intermediate, such as a mesylate or a halide, which can then be used to alkylate a suitable nucleophile on either the warhead or the E3 ligase ligand.

Scheme 1: Exemplar Synthesis of a BRD4-targeting PROTAC with an Azetidine Linker

Caption: A generalized workflow for the synthesis of a BRD4-targeting PROTAC.

Detailed Synthetic Protocol (Illustrative Example)

This protocol describes the synthesis of a hypothetical BRD4-targeting PROTAC using a linker derived from this compound.

Step 1: Activation of this compound

-

Dissolve this compound in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (TEA) followed by the dropwise addition of methanesulfonyl chloride (MsCl).

-

Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the mesylated intermediate.

Step 2: Conjugation to the Warhead

-

Dissolve the BRD4 warhead (e.g., a JQ1 derivative with a free phenol or amine) and the mesylated azetidine intermediate in a polar aprotic solvent like dimethylformamide (DMF).

-

Add a suitable base, such as potassium carbonate or cesium carbonate, to facilitate the nucleophilic substitution.

-

Heat the reaction mixture (e.g., to 60-80 °C) and stir overnight.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.

-

Purify the crude product by flash column chromatography to obtain the warhead-linker conjugate.

Step 3: Boc Deprotection

-

Dissolve the Boc-protected warhead-linker conjugate in DCM.

-

Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and solvent.

Step 4: Final Amide Coupling to the E3 Ligase Ligand

-

Dissolve the deprotected warhead-linker amine, the E3 ligase ligand (e.g., a pomalidomide derivative with a carboxylic acid handle), and a coupling agent such as HATU in DMF.

-

Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

-

Stir the reaction at room temperature overnight.

-

Monitor the formation of the final PROTAC by LC-MS.

-

Purify the final product by preparative HPLC to yield the desired PROTAC.

Experimental Protocols for PROTAC Evaluation

Once synthesized, the PROTAC must be evaluated for its ability to induce the degradation of the target protein. Below are detailed protocols for key in vitro assays.

Cell-Based Protein Degradation Assay (Western Blot)

This assay is used to determine the concentration- and time-dependent degradation of the target protein.[7][8]

Materials:

-

Human cancer cell line expressing the target protein (e.g., MDA-MB-231 for BRD4).[9]

-

PROTAC stock solution in DMSO.

-

Vehicle control (DMSO).

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA or Bradford protein assay kit.

-

SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes.

-

Primary antibodies against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-α-tubulin).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for various time points (e.g., 4, 8, 16, 24 hours).[9]

-

Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them. Determine the protein concentration of each lysate.[7]

-

SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane.[7]

-

Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4 °C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.[7]

-

Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.[10]

Caption: A step-by-step workflow for Western blot analysis of protein degradation.

Ternary Complex Formation Assay (NanoBRET™)

This assay measures the formation of the ternary complex in live cells.[11][12]

Materials:

-

HEK293T cells.

-

Plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag® (acceptor).[11]

-

Transfection reagent.

-

HaloTag® NanoBRET® 618 Ligand.

-

Nano-Glo® Live Cell Reagent.

-

PROTAC of interest.

-

White, solid-bottom 96- or 384-well plates.

Procedure:

-

Cell Transfection: Co-transfect HEK293T cells with the donor and acceptor plasmids and seed them into assay plates.[11]

-

Compound Treatment: Prepare serial dilutions of the PROTAC. Add the PROTAC to the cells and incubate for the desired time.[11]

-

Reagent Addition: Add the NanoBRET® detection reagent containing the HaloTag® ligand and the Nano-Glo® substrate.[11]

-

Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer with the appropriate filters.[11]

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[11]

Caption: A simplified workflow for the NanoBRET™ ternary complex formation assay.

Data Presentation: Quantifying PROTAC Efficacy

The efficacy of a PROTAC is typically characterized by its DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[10] While specific data for a PROTAC derived from this compound is not publicly available, the following table presents data for well-characterized BRD4 degraders to serve as a benchmark.

| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line(s) | DC50 | Dmax |

| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM, < 5 nM[10] | Not Reported |

| MZ1 | VHL | BRD4 (preferential) | H661, H838 | 8 nM, 23 nM[10] | Complete at 100 nM[10] |

| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM[10] | Not Reported |

BRD4 Signaling Pathway and the Impact of Degradation

BRD4 is a key epigenetic reader that plays a critical role in the regulation of gene transcription.[13][14] It binds to acetylated histones and recruits transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes.[15] This leads to the expression of genes involved in cell cycle progression, proliferation, and oncogenesis, such as c-Myc.[13][16]

The degradation of BRD4 by a PROTAC effectively removes this scaffold protein, leading to the downregulation of its target genes and subsequent anti-proliferative effects in cancer cells.

Caption: The role of BRD4 in gene transcription and its inhibition by PROTAC-mediated degradation.

Conclusion

This compound is a promising building block for the development of novel PROTACs. Its incorporation into linker structures can impart favorable physicochemical properties and facilitate the optimization of ternary complex formation. This guide provides a foundational framework for the synthesis, evaluation, and mechanistic understanding of PROTACs containing azetidine-based linkers. The detailed experimental protocols and an overview of the relevant signaling pathways are intended to empower researchers to explore this exciting area of targeted protein degradation and to accelerate the discovery of new therapeutic agents.

References

- 1. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [ccspublishing.org.cn]

- 4. AffiNANOTECH® this compound | AffiGEN [affinanotech.com]

- 5. This compound | 142253-56-3 | FB11553 [biosynth.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. 三重複合体の形成 [promega.jp]

- 13. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Boc-azetidine-3-yl-methanol

**Abstract

This document provides a detailed protocol for the synthesis of 1-Boc-azetidine-3-yl-methanol, a valuable building block in medicinal chemistry and drug development, particularly as a linker in antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The synthesis involves the reduction of commercially available 1-Boc-azetidine-3-carboxylic acid using a borane-tetrahydrofuran complex. This method is efficient and proceeds with a high yield.

**Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The azetidine moiety provides conformational rigidity, which can be advantageous in drug design. The hydroxyl group offers a versatile handle for further functionalization. This protocol details a reliable method for the preparation of this compound from its corresponding carboxylic acid.

Reaction Scheme

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Safety Precautions

-

Borane-THF is a flammable and corrosive reagent. Handle it in a well-ventilated fume hood.

-

The reaction with borane can generate hydrogen gas, which is highly flammable.

-

Dry ice/acetone baths should be handled with appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.

-

All procedures should be carried out by trained personnel in a laboratory setting.

Conclusion

This protocol provides a straightforward and high-yielding method for the synthesis of this compound. The procedure is well-documented and can be readily implemented in a standard organic chemistry laboratory. The resulting product is of sufficient purity for use in subsequent synthetic steps in drug discovery and development.

Application Notes and Protocols for the Use of 1-Boc-azetidine-3-yl-methanol in Antibody-Drug Conjugate (ADC) Conjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental framework for the use of 1-Boc-azetidine-3-yl-methanol, a non-cleavable linker, in the synthesis of antibody-drug conjugates (ADCs). The protocols described herein are based on established bioconjugation principles and are intended to serve as a comprehensive guide for the development of stable and effective ADCs.

Introduction

Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small-molecule drug. The linker connecting the antibody and the payload is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC. This compound is a rigid, non-cleavable linker precursor that can be used to create a stable covalent bond between the antibody and the cytotoxic payload.[1][2] Non-cleavable linkers are designed to release the payload only after the degradation of the antibody within the target cell, which can minimize off-target toxicity and improve the therapeutic index.[3][4][5]

This document outlines a representative workflow for the synthesis and characterization of an ADC using this compound, a hypothetical cytotoxic payload (Payload-COOH), and a model monoclonal antibody (mAb).

Experimental Workflow Overview

The overall process for the synthesis of an ADC using this compound can be divided into three main stages:

-

Drug-Linker Synthesis: Activation of the linker, conjugation to the payload, and deprotection.

-

Antibody-Drug Conjugation: Covalent attachment of the drug-linker construct to the antibody.

-

Purification and Characterization: Isolation and analytical assessment of the final ADC.

Figure 1: General experimental workflow for ADC synthesis.

Experimental Protocols

This section describes a plausible synthetic route to conjugate this compound to a payload containing a carboxylic acid functional group.

Step 1: Activation of this compound

The hydroxyl group of this compound is first converted to a better leaving group, such as a mesylate, to facilitate nucleophilic substitution by the payload.

-

Materials:

-

This compound

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Ice bath

-

-

Protocol:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) to the solution.

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylated linker.

-

Purify the product by flash column chromatography.

-

Step 2: Conjugation of the Activated Linker to the Payload

The mesylated linker is then reacted with a payload containing a nucleophilic group, such as a carboxylate anion.

-

Materials:

-

Mesylated 1-Boc-azetidine-3-linker

-

Cytotoxic payload with a carboxylic acid (Payload-COOH)

-

Cesium carbonate (Cs₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Heating mantle

-

-

Protocol:

-

Dissolve Payload-COOH (1.0 eq) in anhydrous DMF.

-

Add cesium carbonate (1.5 eq) to the solution and stir for 30 minutes at room temperature.

-

Add a solution of the mesylated linker (1.2 eq) in DMF to the reaction mixture.

-

Heat the reaction to 50-60 °C and stir for 12-18 hours.

-

Monitor the reaction by High-Performance Liquid Chromatography (HPLC).

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the Boc-protected drug-linker construct by preparative HPLC.

-

Step 3: Boc Deprotection

The Boc protecting group is removed to expose the secondary amine on the azetidine ring, which will be used for conjugation to the antibody.

-

Materials:

-

Boc-protected drug-linker construct

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

-

Protocol:

-

Dissolve the Boc-protected drug-linker in DCM.

-

Add an excess of trifluoroacetic acid (e.g., 20-50% v/v) to the solution.

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the deprotection by HPLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

The resulting deprotected drug-linker (as a TFA salt) can be used directly in the next step or purified further if necessary.

-

Figure 2: Chemical pathway for drug-linker synthesis.

This protocol describes the conjugation of the deprotected drug-linker to the lysine residues of the monoclonal antibody via amide bond formation.

-

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Deprotected drug-linker construct

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction buffer (e.g., borate buffer, pH 8.5)

-

Size-exclusion chromatography (SEC) columns for buffer exchange

-

-

Protocol:

-

Prepare the antibody by buffer exchanging it into the reaction buffer at a concentration of 5-10 mg/mL.

-

In a separate vial, dissolve the deprotected drug-linker (as TFA salt, ~5-10 molar excess relative to the antibody) in a minimal amount of anhydrous DMSO.

-

To the drug-linker solution, add DCC (1.1 eq relative to the drug-linker) and NHS (1.1 eq relative to the drug-linker) to pre-activate the carboxylic acid on the payload (if the payload was initially conjugated via its amine). Alternatively, if the payload's amine was used for conjugation, the azetidine's secondary amine is now available for direct conjugation to an activated ester on the antibody. For this protocol, we assume the azetidine amine will be acylated.

-

Slowly add the activated drug-linker solution to the stirred antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v).

-

Allow the reaction to proceed at room temperature for 2-4 hours or at 4 °C overnight with gentle mixing.

-

Quench the reaction by adding an excess of a small molecule amine, such as Tris or glycine.

-

The newly synthesized ADC is purified to remove unconjugated drug-linker and other reagents, and then characterized to determine its quality attributes.

-

Purification Protocol (Size-Exclusion Chromatography):

-

Equilibrate a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) with a formulation buffer (e.g., PBS, pH 7.4).

-

Load the quenched conjugation reaction mixture onto the column.

-

Elute the ADC with the formulation buffer. The ADC will elute in the void volume, while smaller molecules like the unconjugated drug-linker will be retained.

-

Collect the fractions containing the purified ADC.

-

Concentrate the ADC solution using centrifugal filtration devices.

-

Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.

-

-

Characterization Protocols:

-

Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC):

-

Use a HIC column (e.g., Butyl-NPR) with a decreasing salt gradient (e.g., from high concentration of ammonium sulfate to a low salt mobile phase).

-

Inject the purified ADC onto the column.

-

The different drug-loaded species (DAR0, DAR2, DAR4, etc.) will separate based on their hydrophobicity.

-

Calculate the average DAR by integrating the peak areas of the different species.

-

-

Size and Purity Analysis by Size-Exclusion Chromatography (SEC):

-

Use a SEC column suitable for monoclonal antibodies.

-

Elute the ADC under isocratic conditions with a suitable mobile phase.

-

Monitor the eluate at 280 nm to assess the presence of aggregates or fragments.

-

-

Mass Determination by Mass Spectrometry (MS):

-

Analyze the intact or deglycosylated ADC using a high-resolution mass spectrometer (e.g., Q-TOF).

-

The mass spectrum will show a distribution of masses corresponding to the different DAR species, confirming the conjugation and allowing for DAR calculation.

-

-

Data Presentation

The following tables summarize representative quantitative data that could be obtained from the characterization of an ADC synthesized using this protocol.

Table 1: Summary of ADC Synthesis and Purification

| Parameter | Result |

| Initial mAb Concentration | 10 mg/mL |

| Drug-Linker to mAb Molar Ratio | 8:1 |

| Conjugation Time | 4 hours |

| Purification Method | Size-Exclusion Chromatography |

| Final ADC Concentration | 5.2 mg/mL |

| Overall Yield | 75% |

Table 2: Characterization of the Final ADC Product

| Analytical Method | Parameter | Result |

| HIC-HPLC | Average DAR | 3.8 |

| % Unconjugated mAb (DAR0) | < 5% | |

| SEC-HPLC | % Monomer | > 98% |

| % Aggregates | < 2% | |

| Mass Spectrometry | Major DAR Species Observed | DAR2, DAR4, DAR6 |

| Mass of DAR4 Species (Da) | ~152,000 |

Signaling Pathway and Mechanism of Action

The mechanism of action for an ADC with a non-cleavable linker relies on the internalization of the ADC and the subsequent degradation of the antibody in the lysosome of the target cell.

Figure 3: Mechanism of action for a non-cleavable ADC.

Upon binding to its target antigen on the cancer cell surface, the ADC is internalized, typically via endocytosis. The ADC is then trafficked to the lysosome, where the acidic environment and proteolytic enzymes degrade the antibody. This degradation releases the cytotoxic payload, which is still attached to the azetidine linker and a single amino acid residue from the antibody. The resulting charged drug-linker-amino acid complex can then exert its cytotoxic effect, leading to cell death. The non-cleavable nature of the linker ensures that the payload is primarily released inside the target cells, thereby minimizing damage to healthy tissues.[3][4]

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 4. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]

- 5. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]

Application Notes and Protocols for the Coupling of 1-Boc-azetidine-3-yl-methanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the coupling of 1-Boc-azetidine-3-yl-methanol, a versatile building block in medicinal chemistry, particularly as a non-cleavable linker in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)[1][2]. The primary alcohol functionality of this molecule allows for various coupling strategies to introduce diverse molecular scaffolds. This document outlines key methodologies for its etherification and substitution reactions.

Etherification via Nucleophilic Attack on Electrophiles

One of the primary applications for this compound is the formation of an ether linkage. This can be achieved through several established methods, including the Buchwald-Hartwig O-arylation, the Ullmann condensation, and the Mitsunobu reaction.

Buchwald-Hartwig O-Arylation

The Palladium-catalyzed Buchwald-Hartwig amination has been extended to the formation of carbon-oxygen bonds, providing a versatile method for the coupling of alcohols with aryl halides[3][4]. This reaction is known for its functional group tolerance and generally milder conditions compared to classical methods[3].

Experimental Protocol:

A general procedure for the Palladium-catalyzed O-arylation of a primary alcohol is as follows[5]:

-

To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a suitable Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., BINAP, Xantphos, 1-10 mol%)[6].

-

The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

-

Add a suitable anhydrous solvent (e.g., Toluene, Dioxane, or THF).

-

Add a base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.5-3.0 equiv).

-

The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

Data Presentation: Buchwald-Hartwig O-Arylation Conditions

| Component | Example Reagents/Conditions | Typical Loading/Concentration | Reference |

| Aryl Halide | Aryl bromides, iodides, or triflates | 1.0 equiv | [6] |

| Alcohol | This compound | 1.2 - 1.5 equiv | |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | 1 - 5 mol% | [5] |

| Ligand | BINAP, Xantphos, dppf | 1 - 10 mol% | [6] |

| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | 1.5 - 3.0 equiv | |

| Solvent | Toluene, Dioxane, THF | [5] | |

| Temperature | 80 - 120 °C | [5] | |

| Reaction Time | 12 - 24 hours |

Experimental Workflow: Buchwald-Hartwig O-Arylation

References

- 1. This compound | 142253-56-3 | FB11553 [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

A Step-by-Step Guide to the Functionalization of 1-Boc-azetidine-3-yl-methanol for Advanced Research and Drug Development

For researchers, scientists, and professionals in drug development, the versatile scaffold of 1-Boc-azetidine-3-yl-methanol serves as a critical building block in the synthesis of novel therapeutics. Its unique strained ring system and modifiable hydroxyl group offer a gateway to a diverse range of functionalized molecules, including those used in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document provides detailed application notes and protocols for the key functionalization reactions of this important intermediate.

The ability to strategically modify the hydroxyl group of this compound allows for the introduction of various functionalities, enabling the exploration of new chemical space and the optimization of pharmacokinetic and pharmacodynamic properties of drug candidates. The primary functionalization strategies discussed herein include etherification, esterification, conversion to amines via the Mitsunobu reaction, oxidation to the corresponding aldehyde, and subsequent carbon-carbon bond-forming reactions.

Key Functionalization Pathways

The primary alcohol of this compound is amenable to a variety of chemical transformations. The following diagram illustrates the principal pathways for its functionalization, which will be detailed in the subsequent sections.

Caption: Key functionalization pathways of this compound.

I. Etherification via Williamson Ether Synthesis

The Williamson ether synthesis provides a reliable method for forming an ether linkage by reacting an alkoxide with a suitable electrophile. In the context of this compound, the hydroxyl group is first deprotonated with a strong base to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl or aryl halide. A common strategy involves activating the alcohol as a mesylate or tosylate to improve the leaving group potential.

Experimental Protocol: Two-Step Etherification (Mesylation followed by Nucleophilic Substitution)

Step 1: Mesylation of this compound

-

Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.5 eq.) to the solution.

-

Addition of Mesyl Chloride: Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

-

Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-(mesyloxy)azetidine. This intermediate is often used in the next step without further purification.

Step 2: Williamson Ether Synthesis with Phenol [1]

-

Formation of Phenoxide: In a separate flask, suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF). Cool the suspension to 0 °C and add a solution of phenol (1.1 eq.) in DMF dropwise. Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide.[1]

-

Nucleophilic Substitution: Add a solution of the crude N-Boc-3-(mesyloxy)azetidine (1.0 eq.) from Step 1 in DMF to the phenoxide solution.[1]

-

Reaction Conditions: Heat the reaction mixture to 50-80 °C and stir for 4-12 hours, monitoring by TLC.[1]

-

Work-up and Purification: After completion, cool the reaction to room temperature and quench by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-Boc-3-(phenoxymethyl)azetidine.[1]

| Reactant (Electrophile) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol (via Mesylate) | NaH | DMF | 50-80 | 4-12 | Good |

II. Esterification

Esterification of the primary alcohol of this compound can be readily achieved using various methods, including reaction with acyl chlorides, carboxylic acids under Mitsunobu conditions, or using coupling agents.

Experimental Protocol: Esterification with an Acyl Chloride

-

Reaction Setup: Dissolve this compound (1.0 eq.) and a suitable base, such as triethylamine (1.5 eq.) or pyridine (1.5 eq.), in anhydrous DCM at 0 °C under an inert atmosphere.

-

Addition of Acyl Chloride: Add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq.) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the completion of the reaction.

-

Work-up: Quench the reaction with water. Separate the organic layer and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the corresponding ester.

| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Acetyl Chloride | Triethylamine | DCM | 0 to RT | 2-4 | High |

| Benzoyl Chloride | Pyridine | DCM | 0 to RT | 2-4 | High |

III. Mitsunobu Reaction for Amine Synthesis

The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of functional groups with inversion of stereochemistry, although for this primary alcohol, stereoinversion is not a factor. It is particularly useful for introducing nitrogen functionalities, such as azides or phthalimides, which can be subsequently converted to primary amines.

Experimental Protocol: Synthesis of 1-Boc-3-(azidomethyl)azetidine

-

Reaction Setup: Dissolve this compound (1.0 eq.) and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool to 0 °C.

-

Addition of Azide Source: Add diphenylphosphoryl azide (DPPA) (1.5 eq.) to the solution.[2]

-

Addition of Azodicarboxylate: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford 1-Boc-3-(azidomethyl)azetidine.

The resulting azide can then be reduced to the corresponding primary amine, 1-Boc-3-(aminomethyl)azetidine, using standard conditions such as catalytic hydrogenation (H₂, Pd/C) or Staudinger reduction (PPh₃, H₂O).

| Nucleophile | Phosphine | Azodicarboxylate | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| DPPA | PPh₃ | DIAD | THF | 0 to RT | 12-16 | Good |

| Phthalimide | PPh₃ | DEAD | THF | 0 to RT | 12-16 | Good |

IV. Oxidation to Aldehyde

The primary alcohol can be oxidized to the corresponding aldehyde, 1-Boc-azetidine-3-carbaldehyde, which is a key intermediate for C-C bond formation reactions. The Swern oxidation is a mild and efficient method for this transformation.

Experimental Protocol: Swern Oxidation

-

Activation of DMSO: In a flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath). Add oxalyl chloride (1.5 eq.) followed by the dropwise addition of dimethyl sulfoxide (DMSO) (2.0 eq.). Stir the mixture for 15-30 minutes.

-

Addition of Alcohol: Add a solution of this compound (1.0 eq.) in DCM dropwise to the activated DMSO solution, maintaining the temperature at -78 °C. Stir for 30-60 minutes.

-

Addition of Base: Add triethylamine (5.0 eq.) dropwise and stir for an additional 30 minutes at -78 °C.

-

Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature. Add water to quench the reaction.

-

Work-up and Purification: Separate the organic layer and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-Boc-azetidine-3-carbaldehyde can often be used in the next step without further purification, or it can be purified by column chromatography.

Caption: Workflow for the Swern oxidation of this compound.

V. Carbon-Carbon Bond Formation

The aldehyde obtained from the oxidation of this compound is a versatile precursor for various C-C bond-forming reactions, such as Grignard and Wittig reactions, to introduce further complexity and diversity.

Experimental Protocol: Grignard Reaction with 1-Boc-azetidine-3-carbaldehyde

-

Reaction Setup: Dissolve 1-Boc-azetidine-3-carbaldehyde (1.0 eq.) in anhydrous THF under an inert atmosphere and cool to 0 °C.

-

Addition of Grignard Reagent: Add the desired Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide) (1.2 eq.) dropwise.

-

Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

-

Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting secondary alcohol by flash column chromatography.

Experimental Protocol: Wittig Reaction with 1-Boc-azetidine-3-carbaldehyde

-

Ylide Formation: In a separate flask, suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 eq.) in anhydrous THF under an inert atmosphere. Add a strong base such as n-butyllithium or potassium tert-butoxide (1.1 eq.) at 0 °C or -78 °C and stir to form the ylide.

-

Addition of Aldehyde: Add a solution of 1-Boc-azetidine-3-carbaldehyde (1.0 eq.) in THF to the ylide solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight.

-

Work-up and Purification: Quench the reaction with water and extract with an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers, dry, and concentrate. Purify the crude alkene product by flash column chromatography.

| C-C Bond Formation | Reagent | Product Type | Yield (%) |

| Grignard Reaction | RMgX | Secondary Alcohol | Variable |

| Wittig Reaction | R₃P=CR'R'' | Alkene | Variable |

These protocols provide a foundational framework for the functionalization of this compound. Researchers are encouraged to optimize reaction conditions based on the specific substrates and desired products. The versatility of this building block, coupled with the robust synthetic methodologies outlined, will continue to fuel innovation in the development of next-generation therapeutics.

References

Application Notes and Protocols for the Use of 1-Boc-azetidine-3-yl-methanol in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-containing scaffolds are of significant interest in medicinal chemistry and drug development due to their unique conformational properties, which can impart favorable characteristics to bioactive molecules, including improved metabolic stability and binding affinity.[1][2][3][4][5] 1-Boc-azetidine-3-yl-methanol is a versatile building block that allows for the introduction of an azetidine moiety into peptide chains. Its incorporation can influence peptide secondary structure and provide a site for further functionalization.[6][7]

These application notes provide detailed protocols for the incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS) via the Boc/Bzl protection strategy. The protocols cover the activation and coupling of the alcohol, subsequent peptide chain elongation, and final cleavage from the resin.

Core Applications

The incorporation of this compound into peptide sequences can be utilized to:

-

Introduce conformational constraints: The rigid four-membered ring of azetidine can act as a turn-inducing element, influencing the peptide's three-dimensional structure.[6][7]

-

Enhance proteolytic stability: The modification of the peptide backbone with non-natural building blocks can increase resistance to enzymatic degradation.

-

Serve as a versatile linker: The azetidine nitrogen, after deprotection, can be a site for further chemical modifications, such as pegylation or attachment of cytotoxic payloads in antibody-drug conjugates (ADCs).[4][8]

-

Modulate biological activity: The unique structural and electronic properties of the azetidine ring can lead to improved binding to biological targets.

Data Presentation

The following table summarizes expected outcomes for the key steps in the solid-phase synthesis of a peptide containing an azetidine moiety, based on literature for analogous reactions. Actual yields may vary depending on the specific peptide sequence and reaction conditions.

| Step | Parameter | Typical Value | Reference |

| Resin Loading (Mitsunobu) | Substitution Level | 0.3 - 0.7 mmol/g | [9] |

| Coupling Efficiency | Per cycle | >99% | [10] |

| Boc Deprotection | Efficiency | >99% | [1][11] |

| Final Cleavage | Yield | 70 - 90% | [12] |

| Overall Purity (Crude) | Purity | 60 - 80% | General SPPS |

Experimental Protocols

Protocol 1: Immobilization of this compound onto 2-Chlorotrityl Chloride Resin via Mitsunobu Reaction

This protocol describes the attachment of the primary alcohol of this compound to a highly acid-labile resin, which allows for the subsequent cleavage of the modified peptide with the azetidine moiety at the C-terminus.

Materials:

-

2-Chlorotrityl chloride resin

-

This compound

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-